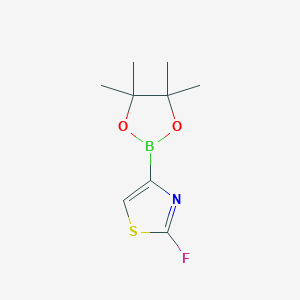
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of both fluorine and boron in its structure imparts unique chemical properties, making it valuable in various scientific research applications.
準備方法
The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves a multi-step process One common method is a two-step substitution reactionThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
化学反応の分析
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the boronic ester group, leading to the formation of different derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the Suzuki-Miyaura coupling reaction.
Biology: The compound’s unique structure makes it useful in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a candidate for drug development.
Industry: It is used in the production of advanced materials and polymers due to its stability and reactivity.
作用機序
The mechanism of action of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorine atom enhances the compound’s stability and reactivity by increasing its electronegativity .
類似化合物との比較
Compared to other boronic acid derivatives, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole stands out due to its unique combination of fluorine and boron. Similar compounds include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorine and boron-containing compound used in organic synthesis.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A boronic acid derivative with applications in medicinal chemistry.
生物活性
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a fluorine atom and a dioxaborolane moiety which contribute to its chemical reactivity and biological interactions. The molecular formula is C17H25BFNO4S with a molecular weight of approximately 369.26 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity and binding affinity to target proteins, while the boron atom can facilitate unique reactivity in biochemical pathways.
Key Mechanisms Include:
- Inhibition of Specific Enzymes: The compound has shown potential as an inhibitor for various kinases involved in cancer progression.
- Cellular Uptake: Its unique structure allows for efficient cellular uptake and interaction with intracellular targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- IC50 Values: The compound has shown IC50 values in the nanomolar range against several cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 0.126 | Significant proliferation inhibition |
| MCF10A | >10 | Minimal effect on non-cancer cells |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity:
- Nitric Oxide (NO) Production: Studies indicate that it significantly reduces NO levels in microglial cells.
| Concentration (µM) | NO Levels (µM) | Effect |
|---|---|---|
| 1 | Reduced | Significant decrease |
| 10 | Reduced | Further decrease |
Case Studies
- In Vivo Studies: A study involving BALB/c nude mice demonstrated that treatment with the compound resulted in a marked reduction in tumor size and metastasis when administered at doses of 40 mg/kg.
- Safety Profile: In subacute toxicity studies conducted on healthy mice, no significant adverse effects were observed at high doses over a three-day period.
特性
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(11)12-6/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJURBLCZACLQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














